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Compound of Interest

Compound Name: 4-Bromo-2-chloronicotinic acid

Cat. No.: B1378938 Get Quote

Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming

the core scaffold of numerous biologically active compounds.[1] Their prevalence in

pharmaceuticals, ranging from anti-inflammatory agents to kinase inhibitors, underscores the

critical need for versatile and strategically functionalized building blocks. 4-Bromo-2-
chloronicotinic acid (CAS: 1060805-68-6) is a prime example of such a scaffold, offering

three distinct points of chemical reactivity: a carboxylic acid for amide coupling and other

derivatizations, and two differentially reactive halogen atoms—a chlorine at the 2-position and a

bromine at the 4-position. This trifunctional nature allows for sequential and regioselective

modifications, making it an invaluable intermediate for the synthesis of complex molecular

architectures in drug discovery programs.[2] This guide provides an in-depth technical overview

of its properties, a validated synthesis protocol, reactivity profile, and its potential applications

for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is

fundamental to its application in research and development.

Physicochemical Data
The key physicochemical properties of 4-Bromo-2-chloronicotinic acid are summarized in

the table below. This data is essential for determining appropriate solvents, reaction conditions,

and storage protocols.
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Property Value Reference

CAS Number 1060805-68-6 [3]

Molecular Formula C₆H₃BrClNO₂ [4]

Molecular Weight 236.45 g/mol [4]

Appearance Solid -

Melting Point 147-154 °C -

Boiling Point 353.1±42.0 °C (Predicted) -

Density 1.917±0.06 g/cm³ (Predicted) -

Spectroscopic Analysis
While experimentally obtained spectra for 4-Bromo-2-chloronicotinic acid are not widely

available in the public domain, the following sections detail the expected spectroscopic

characteristics based on its structure and data from analogous compounds. These predictions

are crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two distinct signals for the

aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-

withdrawing effects of the carboxylic acid, chlorine, and bromine substituents.

Predicted ¹H NMR (500 MHz, DMSO-d₆):δ (ppm) 8.65 (d, J = 5.0 Hz, 1H, H6), 8.05 (d, J =

5.0 Hz, 1H, H5). A broad singlet corresponding to the carboxylic acid proton would also be

expected, typically above 13 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (125 MHz, DMSO-d₆):δ (ppm) 165.5 (C=O), 152.0 (C2-Cl), 151.0 (C6),

140.0 (C4-Br), 128.0 (C5), 125.0 (C3-COOH).
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Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to

exhibit a distinct molecular ion peak.[5] The fragmentation pattern will be characterized by the

loss of the carboxylic acid group and halogen atoms.[6]

Expected Molecular Ion (M⁺): A prominent cluster of peaks around m/z 235, 237, and 239,

reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Key Fragmentation Pathways:

Loss of CO₂H (m/z -45) from the molecular ion.

Subsequent loss of Br• (m/z -79/81) or Cl• (m/z -35/37).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.[7][8]

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

C-Cl and C-Br Stretches: In the fingerprint region, typically below 800 cm⁻¹.

Synthesis Protocol: A Validated Approach
While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable

method for introducing a bromine atom at the 4-position of a pyridine ring is through

electrophilic bromination. The following protocol is a robust method for the synthesis of 4-
Bromo-2-chloronicotinic acid, starting from the commercially available 2-chloronicotinic acid.

Experimental Protocol: Bromination of 2-Chloronicotinic
Acid
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This procedure is based on established methodologies for the bromination of pyridine

derivatives.[2]

Materials:

2-Chloronicotinic acid

Fuming sulfuric acid (oleum, ~20% SO₃)

Bromine (Br₂)

Ice bath

Heating mantle with stirrer

Round-bottom flask with reflux condenser

Dropping funnel

Procedure:

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a

magnetic stirrer, a reflux condenser, and a dropping funnel.

Initial Charge: Charge the flask with 2-chloronicotinic acid (1 equivalent).

Acid Addition: Carefully add fuming sulfuric acid (5-10 volumes) to the flask while stirring.

The mixture may warm slightly.

Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.1 equivalents)

dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction

mixture to 120-130 °C. Maintain this temperature for 4-6 hours, monitoring the reaction

progress by TLC or LC-MS.

Quenching: After the reaction is complete, cool the mixture to room temperature and then

carefully pour it onto crushed ice with vigorous stirring.
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Precipitation and Filtration: A precipitate will form. Allow the mixture to stir until all the ice has

melted. Collect the solid product by vacuum filtration.

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH

paper.

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Causality and Self-Validation:

Fuming Sulfuric Acid: The use of oleum serves as both a solvent and a catalyst. The sulfur

trioxide (SO₃) protonates the pyridine nitrogen, deactivating the ring towards electrophilic

attack, but to a lesser extent than a simple proton. This allows the bromination to proceed.

Temperature Control: The initial cooling during bromine addition prevents runaway reactions.

The subsequent heating is necessary to overcome the activation energy for the electrophilic

substitution on the deactivated pyridine ring.

Workup: Quenching on ice serves to both dilute the strong acid and precipitate the less

soluble product. Thorough washing is crucial to remove any residual acid. The purity of the

final product can be readily assessed by melting point determination and spectroscopic

analysis as outlined above.

Start: 2-Chloronicotinic Acid
Reagents:

- Fuming Sulfuric Acid
- Bromine (Br₂)

1. Add Conditions:
1. 0-10 °C (Br₂ addition)

2. 120-130 °C, 4-6h

2. React
Workup:

1. Quench on ice
2. Filtration

3. Wash with H₂O

3. Isolate Product:
4-Bromo-2-chloronicotinic acid

4. Purify

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Bromo-2-chloronicotinic acid.

Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-Bromo-2-chloronicotinic acid stems from the differential reactivity of

its halogen substituents. This allows for selective functionalization, making it a powerful tool in

combinatorial chemistry and targeted synthesis.
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Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in

palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira

couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the

4-position while leaving the 2-chloro substituent intact for subsequent modifications.

4-Bromo-2-chloronicotinic acid R-B(OH)₂ 4-Aryl-2-chloronicotinic acid

Pd catalyst, Base
(Suzuki Coupling)

Click to download full resolution via product page

Caption: Selective Suzuki coupling at the 4-position.

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution

(SₙAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen and the carboxylic

acid group. This allows for the displacement of the chloride by various nucleophiles, such as

amines, alcohols, and thiols, to introduce a wide range of functional groups. This reaction

typically requires more forcing conditions (e.g., higher temperatures) than the cross-coupling at

the 4-position.

4-Bromo-2-chloronicotinic acid Nu-H 4-Bromo-2-(Nu)-nicotinic acid

Base, Heat
(SₙAr Reaction)

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution at the 2-position.

Carboxylic Acid Derivatization
The carboxylic acid group can be readily converted into a variety of other functional groups,

most commonly amides, through standard coupling procedures (e.g., using HATU or EDC).
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This is a crucial transformation for introducing diversity and modulating the physicochemical

properties of potential drug candidates.

Applications in Drug Discovery and Development
While specific examples citing the use of 4-Bromo-2-chloronicotinic acid (CAS 1060805-68-

6) are not prevalent in the surveyed literature, its structural motifs are highly relevant to modern

drug discovery, particularly in the development of kinase inhibitors.[9][10] The nicotinic acid

core is a known hinge-binding motif for many kinases, and the strategic placement of

substituents allows for the optimization of potency and selectivity.[11]

The ability to sequentially functionalize the 2- and 4-positions makes this molecule an ideal

starting point for building libraries of compounds for screening against various kinase targets.

For instance, a Suzuki coupling at the 4-position can introduce a group that occupies a

hydrophobic pocket, while an SₙAr reaction at the 2-position with a substituted amine can

provide a solvent-exposed vector for improving solubility and pharmacokinetic properties. The

bromine atom itself can also participate in halogen bonding, a type of non-covalent interaction

that is increasingly recognized for its importance in drug-receptor binding.[12]
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Sequential Functionalization

4-Bromo-2-chloronicotinic acid

Suzuki Coupling
(at C4-Br)

SₙAr
(at C2-Cl)

Amide Coupling
(at COOH)

Diverse Chemical Library

Kinase Targets

Screening

Lead/Drug Candidate

Optimization

Click to download full resolution via product page

Caption: Role as a scaffold in drug discovery.

Conclusion
4-Bromo-2-chloronicotinic acid is a highly valuable and versatile building block for chemical

synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen

atoms, provides a robust platform for the construction of complex, polysubstituted heterocyclic

compounds. While its direct application in marketed drugs is not yet documented, its structural

features make it an exceptionally promising scaffold for the discovery of novel therapeutics,

particularly in the area of kinase inhibition. The synthetic and reactivity data presented in this

guide offer a solid foundation for researchers to leverage the full potential of this strategic

chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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